(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. The compound features a cyclohexane ring with a hydroxyl group and a carboxylic acid group attached to it, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired stereochemistry. For instance, the use of chiral Ni(II) complexes has been reported for the asymmetric synthesis of similar compounds . Another method involves the resolution of racemic mixtures through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis or resolution processes. The choice of method depends on the desired purity and yield. Enantioselective synthesis using chiral catalysts is preferred for high-purity requirements, while resolution methods are used for cost-effective production .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexanol.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (1R,2S)-2-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate metabolic pathways and biochemical processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral compound with similar structural features but different functional groups.
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-2-hydroxypropionate: Shares the cyclohexane ring but has different substituents.
Uniqueness
(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
IUPAC Name |
(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKAANHOVFZAMR-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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